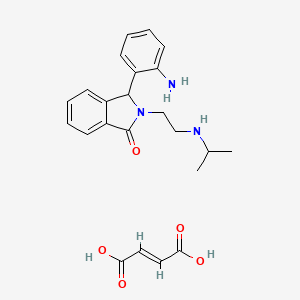
3-(2-Aminophenyl)-2-(2-isopropylaminoethyl)isoindolin-1-one monofumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminophenyl)-2-(2-isopropylaminoethyl)isoindolin-1-one monofumarate is a complex organic compound that belongs to the class of isoindolinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The monofumarate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenyl)-2-(2-isopropylaminoethyl)isoindolin-1-one monofumarate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoindolinone Core: Starting with a phthalic anhydride derivative, the isoindolinone core can be formed through a cyclization reaction.
Introduction of Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction.
Attachment of Isopropylaminoethyl Side Chain: This step involves the alkylation of the isoindolinone core with an isopropylaminoethyl halide under basic conditions.
Formation of Monofumarate Salt: The final compound is converted to its monofumarate salt form by reacting with fumaric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminophenyl)-2-(2-isopropylaminoethyl)isoindolin-1-one monofumarate involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Aminophenyl)isoindolin-1-one: Lacks the isopropylaminoethyl side chain, which may affect its biological activity.
2-(2-Isopropylaminoethyl)isoindolin-1-one: Lacks the aminophenyl group, potentially altering its chemical reactivity and applications.
Uniqueness
3-(2-Aminophenyl)-2-(2-isopropylaminoethyl)isoindolin-1-one monofumarate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
116870-77-0 |
|---|---|
Fórmula molecular |
C23H27N3O5 |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
3-(2-aminophenyl)-2-[2-(propan-2-ylamino)ethyl]-3H-isoindol-1-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H23N3O.C4H4O4/c1-13(2)21-11-12-22-18(16-9-5-6-10-17(16)20)14-7-3-4-8-15(14)19(22)23;5-3(6)1-2-4(7)8/h3-10,13,18,21H,11-12,20H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
DYMPRWUUVNVANE-WLHGVMLRSA-N |
SMILES isomérico |
CC(C)NCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3N.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C)NCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3N.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


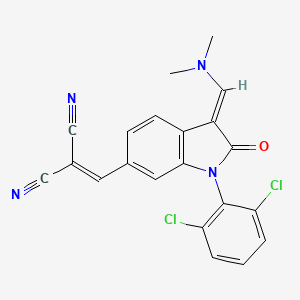

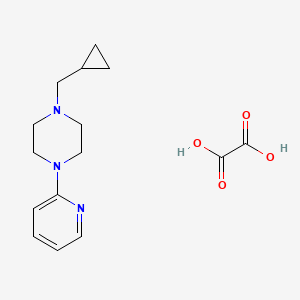

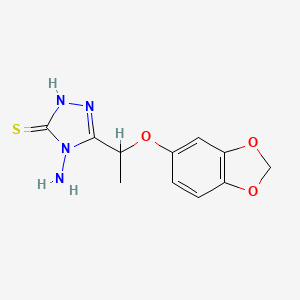

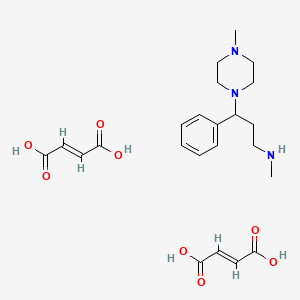
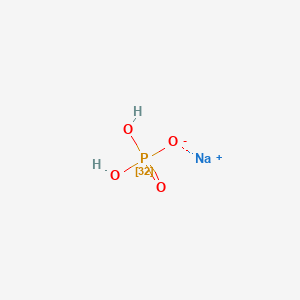
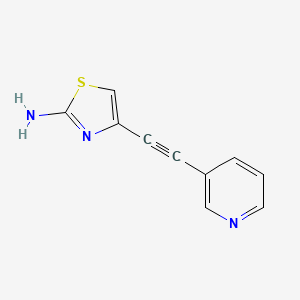
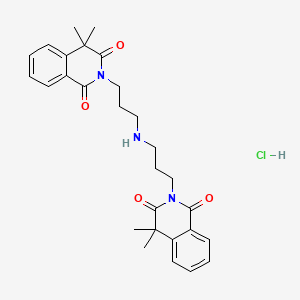
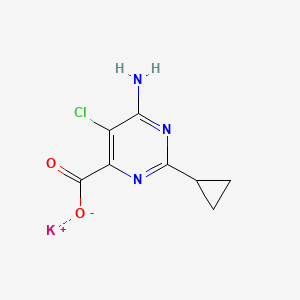
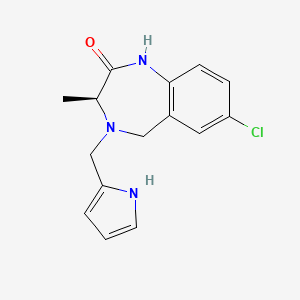
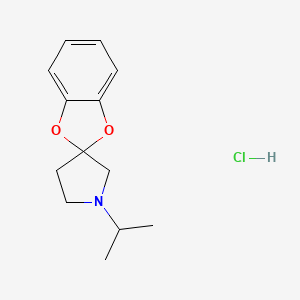
![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid](/img/structure/B15191542.png)
